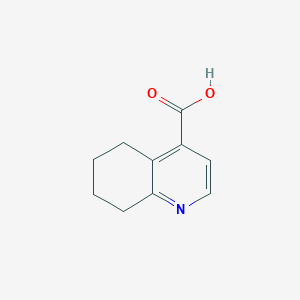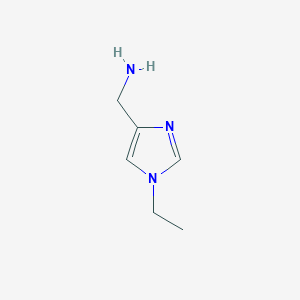
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminopiperidin-1-yl)isoquinolin-6-amine, also known as 4-APIQ, is an important synthetic compound used in a variety of scientific applications. It is a derivative of isoquinoline and is related to the piperidine class of compounds. It is a white powder, with a molecular weight of 196.25 g/mol, and is soluble in water. 4-APIQ is used as a reagent in organic synthesis, as a fluorescent dye, and has a wide range of applications in biochemistry, medicine, and pharmacology.
Aplicaciones Científicas De Investigación
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine is used in a variety of scientific research applications. It is used as a fluorescent dye to label proteins and other molecules, as a reagent in organic synthesis, and as a chromogenic substrate in enzymatic assays. It is also used in the synthesis of other compounds, such as 4-aminopiperidine-1-yl-2-methyl-1H-imidazole and 4-aminopiperidine-1-yl-2-methyl-1H-indole.
Mecanismo De Acción
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine acts as an inhibitor of enzymes and other proteins, including cytochrome P450 enzymes. It binds to the active site of the enzyme and blocks its activity, thus preventing the enzyme from catalyzing a reaction. This inhibition can be used to study the function of enzymes and other proteins, as well as to develop drugs that target specific enzymes.
Biochemical and Physiological Effects
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine has been shown to inhibit several enzymes, including cytochrome P450 enzymes. Inhibition of these enzymes can lead to changes in biochemical and physiological processes, such as changes in the metabolism of drugs and other compounds. In addition, 1-(4-aminopiperidin-1-yl)isoquinolin-6-amine has been shown to have anti-inflammatory and anti-cancer effects, as well as to reduce the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine is a useful reagent for a variety of laboratory experiments. It is relatively stable, easy to synthesize, and can be used to label proteins and other molecules. However, it is also toxic and should be handled with care. In addition, it is not soluble in organic solvents and can be difficult to remove from solutions.
Direcciones Futuras
There are several potential future directions for 1-(4-aminopiperidin-1-yl)isoquinolin-6-amine. It could be used to develop new drugs that target specific enzymes, as well as to study the structure and function of proteins. In addition, its anti-inflammatory and anti-cancer effects could be studied further. Finally, it could be used in the development of fluorescent probes for imaging and tracking molecules in cells and tissues.
Métodos De Síntesis
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine can be synthesized from isoquinoline and 4-aminopiperidine using a variety of methods. The most common method involves the reaction of isoquinoline with 4-aminopiperidine in aqueous medium at room temperature. This reaction produces a yellow solution which is then neutralized with a base, such as sodium hydroxide. The resulting product is a white powder which is then filtered and dried.
Propiedades
IUPAC Name |
1-(4-aminopiperidin-1-yl)isoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4/c15-11-4-7-18(8-5-11)14-13-2-1-12(16)9-10(13)3-6-17-14/h1-3,6,9,11H,4-5,7-8,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWXZMWRYOTUKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=CC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)isoquinolin-6-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)


![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)

![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)


